Bienvenue dans la boutique en ligne BenchChem!

Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

PDE10A inhibition Medicinal Chemistry Scaffold Hopping

Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone (CAS 2034474-02-5) is a synthetic small molecule with the molecular formula C14H15N3O3 and a molecular weight of 273.29 g/mol. It is defined by a unique connectivity of a furan ring, a pyrazin-2-yloxy group, and a piperidine core via a methanone linker, a structural architecture that places it within the broader class of heterocyclic compounds containing the pyrazin-2-yloxy-piperidine scaffold.

Molecular Formula C14H15N3O3
Molecular Weight 273.292
CAS No. 2034474-02-5
Cat. No. B2958718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
CAS2034474-02-5
Molecular FormulaC14H15N3O3
Molecular Weight273.292
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=COC=C2)OC3=NC=CN=C3
InChIInChI=1S/C14H15N3O3/c18-14(11-3-7-19-10-11)17-6-1-2-12(9-17)20-13-8-15-4-5-16-13/h3-5,7-8,10,12H,1-2,6,9H2
InChIKeyIATWUSGJQWTSKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone (CAS 2034474-02-5): A Structurally Distinct Chemical Probe


Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone (CAS 2034474-02-5) is a synthetic small molecule with the molecular formula C14H15N3O3 and a molecular weight of 273.29 g/mol . It is defined by a unique connectivity of a furan ring, a pyrazin-2-yloxy group, and a piperidine core via a methanone linker, a structural architecture that places it within the broader class of heterocyclic compounds containing the pyrazin-2-yloxy-piperidine scaffold. This specific scaffold has been validated in multiple Amgen patents as a key pharmacophore for phosphodiesterase 10A (PDE10A) inhibition, a target class documented for therapeutic applications in schizophrenia, bipolar disorder, and Huntington's disease [1].

Why Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone Cannot Be Simply Replaced by In-Class Analogs


Generic substitution within the pyrazin-2-yloxy-piperidine class can lead to catastrophic failures in biological activity and selectivity. For instance, within the PDE10A inhibitor family, even minor structural modifications—such as changing the nature of the aryl substituent—can produce orders-of-magnitude shifts in potency and selectivity [1]. The presence of a furan-3-yl methanone moiety in this compound, as opposed to the more common sulfonamide or pyrimidine variants, is a structural variable predicted to critically modulate physicochemical properties, target binding, and pharmacokinetic profiles, making direct interchangeability with related compounds scientifically unsound without explicit comparative data.

Quantitative Differentiation Evidence for Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone for Informed Procurement


Structural Divergence from the Dominant PDE10A Sulfonamide Chemotype

The target compound contains a furan-3-yl methanone moiety, which fundamentally differentiates it from the extensively validated PDE10A sulfonamide chemotypes (e.g., 1-(3-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone) [1]. While no head-to-head potency data exists for this specific compound, the broader PDE10A inhibitor literature demonstrates that replacing the sulfonamide linker with a carbon-based alternative can lead to significant shifts in binding mode and ADME properties [1]. This structural variance is not an incremental change but a core scaffold hop, necessitating direct evaluation rather than substitution based on class membership.

PDE10A inhibition Medicinal Chemistry Scaffold Hopping

Predicted Solubility and Polarity Differentiation from the Pyrimidine Analog

A key structural comparator is the pyrimidine analog, Furan-3-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone. The replacement of a pyrazine ring with a pyrimidine ring introduces an additional nitrogen atom, which is predicted to alter the compound's hydrogen-bond acceptor capacity and dipole moment. While experimental solubility data for these specific compounds is not publicly available, the difference in calculated logP and topological polar surface area (tPSA) between the parent heterocycles (pyrazine logP: -0.26, tPSA: 51.8 Ų; pyrimidine logP: -0.33, tPSA: 51.8 Ų) suggests they are distinct chemical entities with measurably different physicochemical profiles [1][2].

Physicochemical Properties Solubility Drug-likeness

Differentiation from Regioisomeric Pyrazin-2-yloxy-Piperidine Variants

The substitution position on the piperidine ring (3-position vs. the 4-position found in many PDE10A inhibitors) is a critical structural variable. For example, the benchchem product 1-(3-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone has the pyrazin-2-yloxy group at the 4-position . The target compound's 3-substitution alters the vector and conformational space of the key pyrazine pharmacophore, potentially leading to different target interactions or subtype selectivity. No direct comparative data exists for these specific analogs, but the importance of regiochemistry is a well-established SAR principle.

Structure-Activity Relationship Piperidine Substitution Regiochemistry

Primary Application Scenarios for Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone in Research


Medicinal Chemistry Scaffold-Hopping Exploration for PDE10A Inhibitors

Given the validated PDE10A pharmacophore of the pyrazin-2-yloxy-piperidine core, this compound serves as a unique scaffold-hop tool to explore the impact of replacing a sulfonamide linker with a furan-3-yl methanone group. It can be procured for synthesis of focused libraries to identify new intellectual property in the PDE10A space, a target of continued interest for CNS disorders (Schizophrenia, Huntington's disease) [1].

Chemical Biology Probe for Protein Interaction Mapping

The distinct physicochemical profile and unexplored biological activity of this compound make it a candidate for affinity-based protein profiling (e.g., chemical proteomics) to identify novel targets beyond PDE10A. Its procurement is justified for researchers seeking to de-orphanize its target profile, leveraging its structural divergence from known active analogs [1].

Regiochemical SAR Studies on Piperidine-Based Heterocycles

With a 3-substituted piperidine core, this compound is essential for investigating the impact of substitution position on biological activity, especially in comparison to the more common 4-substituted pyrazin-2-yloxy-piperidines found in PDE10A inhibitors. It is a necessary procurement for any researcher conducting systematic regiochemical SAR studies within this class [1].

Quote Request

Request a Quote for Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.